4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid is a chemical compound with the molecular formula and a molecular weight of approximately 200.15 g/mol. This compound is characterized by the presence of a butyric acid moiety attached to a 3-nitro-1,2,4-triazole ring. The compound is notable for its potential applications in medicinal chemistry and as an intermediate in various synthetic processes.
4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid is classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to maximize yield and minimize side reactions. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
The molecular structure of 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid features a butyric acid group linked to a triazole ring with a nitro substituent at the 3-position.
The compound can participate in various chemical reactions typical for carboxylic acids and triazoles:
The reactivity of the nitro group makes it a versatile functional group for further modifications, allowing for the synthesis of more complex derivatives.
The biological activity of 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid is hypothesized to involve interactions with specific enzymes or receptors in target organisms. The triazole ring may interact with biological targets through hydrogen bonding and π-stacking interactions.
Studies have indicated that triazole derivatives exhibit significant antimicrobial activity, potentially due to their ability to inhibit fungal cytochrome P450 enzymes . Further research is needed to elucidate the precise mechanisms involved in its action against specific pathogens.
Relevant data regarding melting points or boiling points are not readily available in current literature .
4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid has potential applications in:
The discovery of 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butanoic acid emerged from systematic efforts to optimize nitroheterocyclic compounds for antimicrobial applications. Its structural framework combines a 3-nitro-1,2,4-triazole moiety—a bioisostere of nitroimidazoles—linked via a butyl chain to a terminal carboxylic acid group. This design was pioneered following the identification of early antimycobacterial leads like OTB-021, a complex bicyclic triazolopyrimidine derivative active against Mycobacterium tuberculosis but inactive against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Researchers hypothesized that simplifying OTB-021’s scaffold to a monocyclic pyrimidine core while retaining the 3-nitro-1,2,4-triazole unit could enhance drug-like properties and enable structural diversification [1] [3] [4].
Initial synthetic campaigns focused on 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines bearing amino side chains. Surprisingly, these isomers exhibited a reversed bioactivity profile: They lost antimycobacterial activity but gained broad-spectrum inhibition against Gram-positive ESKAPE pathogens (except P. aeruginosa). This pivotal finding redirected research toward simpler alkyl-linked analogs, including 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butanoic acid, to probe the role of the carboxylic acid in cellular uptake and target engagement [3] [4]. Key milestones include:
Table 1: Comparative Activity of 3-Nitro-1,2,4-triazole Derivatives Against ESKAPE Pathogens
Compound Class | Antimycobacterial Activity | Anti-ESKAPE Activity | Key Structural Features |
---|---|---|---|
OTB-021 (Lead) | Moderate (H37Rv strain) | Inactive | Bicyclic triazolopyrimidine |
2-(3-Nitro-triazolyl)pyrimidines | Inactive | Moderate (Gram+) | Amino side chains, C2 linkage |
4-(3-Nitro-triazolyl)pyrimidines | Inactive | Strong (Gram+) | Amino side chains, C4 linkage |
4-(3-Nitro-triazolyl)butanoic acid | Under investigation | Moderate | Flexible C4 spacer, carboxylic acid |
4-(3-Nitro-1H-1,2,4-triazol-1-yl)butanoic acid exemplifies a strategic fusion of two pharmacophoric elements: a bioreducible nitroheterocycle and a terminal carboxylic acid. This combination addresses dual challenges in antibiotic design:
Table 2: Structural and Functional Roles of Molecular Fragments in 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butanoic Acid
Molecular Fragment | Chemical Properties | Biological Roles |
---|---|---|
3-Nitro-1,2,4-triazole | Electron affinity (E1/2 ≈ −1.2 V), planar geometry | Bioreduction to cytotoxic species, DNA strand break induction |
Butylene Spacer (C4H8) | Flexible alkyl chain, Log P contribution ≈ 0.9 | Modulates distance between warhead and target, enhances metabolic stability |
Terminal Carboxylic Acid | pKa ≈ 4.5, hydrogen-bonding capacity | Improves aqueous solubility, enables bioconjugation, facilitates bacterial uptake |
The acid’s versatility is evident in its synthesis routes. Key approaches include:
Research confirms that the spacer length critically impacts activity. Butanoic acid (C4 chain) optimizes bacterial uptake and nitroreductase access compared to shorter (acetic acid) or longer (hexanoic acid) analogs. Derivatives like methyl 4-(3-nitro-1,2,4-triazol-1-yl)butanoate retain antibacterial activity but require esterase hydrolysis for activation, underscoring the acid’s direct utility [6]. Current applications extend to:
Table 3: Structural Analogs of 4-(3-Nitro-1H-1,2,4-triazol-1-yl)butanoic Acid in Antimicrobial Research
Analog Structure | Key Modifications | Observed Impact on Activity |
---|---|---|
4-(3-Nitro-triazolyl)acetic acid | Shorter spacer (C2 chain) | Reduced activity due to poor membrane permeation |
4-(3-Nitro-triazolyl)hexanoic acid | Longer spacer (C6 chain) | Increased lipophilicity, higher cytotoxicity |
Methyl 4-(3-nitro-triazolyl)butanoate | Carboxylic acid esterified | Prodrug requiring hydrolysis; delayed onset of action |
5-(4-Nitro-2-phenoxyphenyl)-4H-1,2,4-triazole | Aromatic substitution on triazole | Enhanced Gram-positive activity but no acid functionality |
This molecule’s unique architecture bridges the gap between conventional nitroheterocyclic prodrugs and modern bioconjugation technologies, positioning it as a versatile scaffold for next-generation antimicrobial agents [2] [4] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9